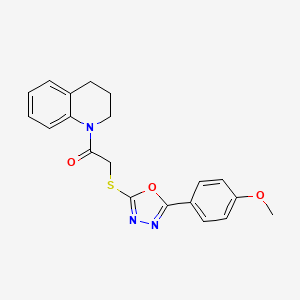

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

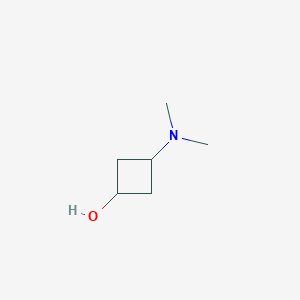

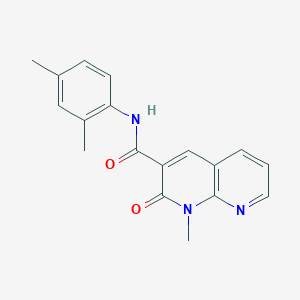

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, often referred to as DQOT , is a synthetic organic compound. Its chemical structure combines a quinoline moiety with an oxadiazole-thioether group. Researchers have explored its potential applications in various fields due to its unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of DQOT involves several steps, including the condensation of appropriate precursors. While I don’t have specific synthetic procedures at hand, literature sources may provide detailed protocols for its preparation.

Molecular Structure Analysis

DQOT’s molecular structure comprises a quinoline ring fused with an oxadiazole-thioether moiety. The quinoline portion contributes aromaticity and potential π-π interactions, while the oxadiazole-thioether group introduces heteroatoms and electron density variations. Understanding its three-dimensional conformation and electronic properties is crucial for predicting its behavior.

Chemical Reactions Analysis

DQOT’s reactivity depends on its functional groups. It may undergo nucleophilic substitutions, oxidative transformations, or cyclizations. Researchers have investigated its reactions with various electrophiles and nucleophiles to explore its synthetic versatility.

Physical And Chemical Properties Analysis

- Melting Point : DQOT’s melting point provides insights into its crystalline behavior.

- Solubility : Understanding its solubility in different solvents aids in formulation and delivery.

- Spectral Data : UV-Vis, IR, and NMR spectra reveal electronic transitions and functional groups.

- Stability : Investigating its stability under various conditions is essential for practical applications.

科学的研究の応用

Synthesis and Antituberculosis Activity

A study by Selvam Chitra et al. (2011) discusses the synthesis of 3-heteroarylthioquinoline derivatives and their antituberculosis activity. This research is significant in the context of developing new therapeutic agents against Mycobacterium tuberculosis.

Photophysics

The work of M. Pannipara et al. (2017) focuses on the photophysical properties of dihydroquinazolinone derivatives. They highlight how these compounds exhibit changes in photophysical properties depending on solvent polarity, which is crucial for applications in materials science and photonics.

Cytotoxic Activity and Fluorescence

Jasna Kadrić et al. (2014) synthesized 3-hydroxyquinolin-4(1H)-one derivatives and evaluated their cytotoxic activity against various cancer cell lines, as well as studied their fluorescence properties. This research has implications for the development of new anticancer drugs and fluorescent materials.

Antibacterial Activity

In the field of antibacterial research, R. S. Joshi et al. (2011) synthesized a series of compounds and screened them for antibacterial activities against various bacterial strains. The findings contribute to the search for new antibacterial agents.

Anticancer and Antioxidant Activities

A study by I. Tumosienė et al. (2020) on the antioxidant and anticancer activities of novel derivatives is notable. They found that some compounds exhibited higher antioxidant activity than ascorbic acid and showed cytotoxicity against certain cancer cell lines.

HIV-1 Replication Inhibition

Research by Zhiping Che et al. (2015) identified novel derivatives as inhibitors of HIV-1 replication. This is significant for the development of new therapeutic agents against HIV.

Eco-Friendly Oxidation

In the context of green chemistry, Rashinikumar Samandram et al. (2021) discussed an eco-friendly method for the oxidation of certain compounds, highlighting the importance of sustainable approaches in chemical synthesis.

Safety And Hazards

Safety assessments are critical before handling DQOT. Potential hazards include:

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Environmental Impact : Assess its impact on ecosystems and biodegradability.

- Handling Precautions : Use appropriate protective gear and follow safety guidelines.

将来の方向性

Researchers should explore DQOT’s:

- Biological Activity : Investigate its potential as a drug candidate or bioactive agent.

- Structure-Activity Relationships : Correlate its structure with observed effects.

- Derivatives : Synthesize analogs to enhance desired properties.

特性

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-25-16-10-8-15(9-11-16)19-21-22-20(26-19)27-13-18(24)23-12-4-6-14-5-2-3-7-17(14)23/h2-3,5,7-11H,4,6,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIWCEDMDNHAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2739715.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)(propyl)amino]propanoate](/img/structure/B2739722.png)

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)